

(S)-(-)-1,2-Epoxybutane molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(-)-1,2-Epoxybutane

Cat. No.: B1631353

[Get Quote](#)

An In-depth Technical Guide to **(S)-(-)-1,2-Epoxybutane** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(S)-(-)-1,2-Epoxybutane**, a chiral epoxide of significant interest in organic synthesis and pharmaceutical development. We will delve into its fundamental properties, stereochemistry, synthesis, reactivity, and key applications, with a focus on providing practical insights for researchers and scientists in the field.

Core Molecular and Physical Properties

(S)-(-)-1,2-Epoxybutane, also known by its systematic IUPAC name (2S)-Ethyloxirane, is a colorless, volatile liquid. Its core utility in chemical synthesis stems from the strained three-membered epoxide ring, which is susceptible to nucleophilic attack, enabling a wide range of chemical transformations.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight. For **(S)-(-)-1,2-Epoxybutane**, these are:

- Molecular Formula: C₄H₈O^[1]^[2]

- Molecular Weight: 72.11 g/mol [1][3]

These values are crucial for stoichiometric calculations in reaction planning and for analytical characterization.

Physicochemical Data Summary

A summary of key physical and optical properties is presented in the table below. These parameters are essential for reaction setup, purification, and characterization.

Property	Value	Source(s)
CAS Number	30608-62-9	[1][2]
Appearance	Colorless liquid	[4]
Density	0.837 g/mL at 25 °C	
Boiling Point	63 °C	
Refractive Index	n _{20/D} 1.386	
Optical Activity	[α] _{20/D} -10°, neat	
Flash Point	-12.2 °C (-10.0 °F) - closed cup	

The Significance of Chirality: The (S)-Enantiomer

(S)-(-)-1,2-Epoxybutane is a chiral molecule, meaning it is non-superimposable on its mirror image, the (R)-(+)-1,2-Epoxybutane enantiomer. This stereochemical purity is paramount in drug development, where a specific enantiomer often exhibits the desired therapeutic activity while the other may be inactive or even cause adverse effects. The "(S)" designation refers to the absolute configuration at the chiral center, determined by the Cahn-Ingold-Prelog priority rules, while the "(-)" indicates that it rotates plane-polarized light to the left (levorotatory).

The use of enantiomerically pure starting materials like **(S)-(-)-1,2-Epoxybutane** is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex chiral molecules with high stereocontrol.

Synthesis of (S)-(-)-1,2-Epoxybutane

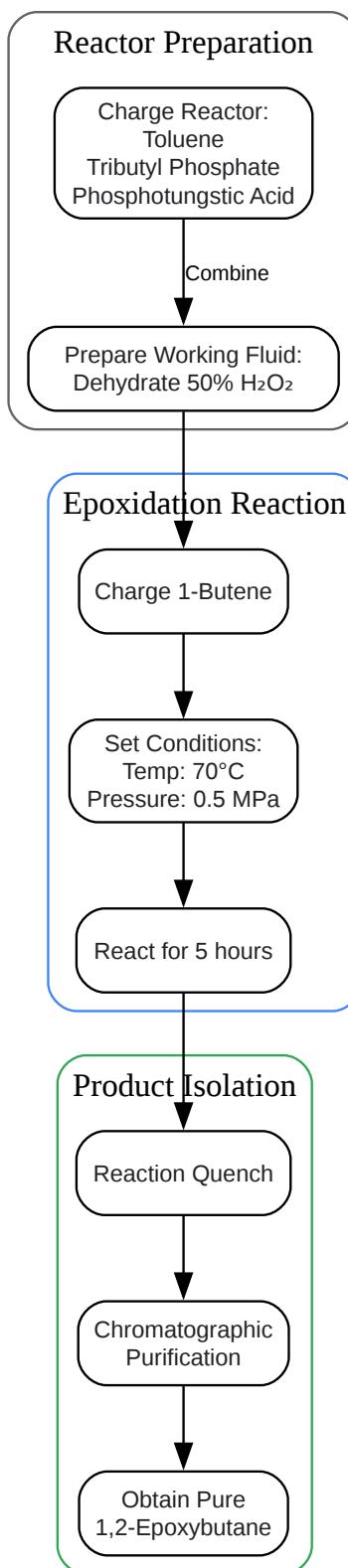
The commercial availability of enantiopure **(S)-(-)-1,2-Epoxybutane** is often the result of sophisticated catalytic asymmetric epoxidation methods or kinetic resolution of a racemic mixture.

Industrial Synthesis Approaches

Historically, the production of racemic 1,2-epoxybutane has been achieved through methods like the chlorohydrin process, which involves the reaction of 1-butene with chlorine in water, followed by dehydrochlorination.^[5] Another established method is the epoxidation of 1-butene using peroxy acids.^[5]

A more modern and greener synthetic route has been developed starting from butanediol. This two-step process involves the carbonylation of butanediol to butenyl carbonate, followed by a decarboxylation step to yield the epoxide.^[6]

A Representative Laboratory Scale Synthesis


A documented laboratory method involves the catalytic oxidation of 1-butene. One such procedure utilizes hydrogen peroxide as the oxidant in the presence of a phosphotungstic acid catalyst.^[7]

Experimental Protocol: Catalytic Epoxidation of 1-Butene

- **Reaction Setup:** A pressure reactor is charged with toluene, tributyl phosphate, and a phosphotungstic acid catalyst.
- **Working Fluid Preparation:** 50% hydrogen peroxide is dehydrated under reduced pressure and added to the reactor to create the working fluid.
- **Reactant Introduction:** 1-Butene is charged into the reactor. A molar ratio of 1-butene to 50% hydrogen peroxide of 3:1 is established.^[7]
- **Reaction Conditions:** The reaction is conducted at a temperature of 70°C and a pressure of 0.5 MPa for 5 hours.^[7]

- Work-up and Purification: Upon completion, the product is isolated and purified by chromatography. This method has been reported to yield 1,2-butylene oxide with high selectivity (99.6%) and yield based on hydrogen peroxide (96.8%).[\[7\]](#)

Below is a conceptual workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for the catalytic synthesis of 1,2-Epoxybutane.

Chemical Reactivity and Mechanistic Pathways

The reactivity of **(S)-(-)-1,2-Epoxybutane** is dominated by the ring-opening reactions of the epoxide. These reactions typically proceed via an $S_{n}2$ mechanism, where a nucleophile attacks one of the carbon atoms of the epoxide ring.^[8]

Nucleophilic Ring-Opening

In nucleophilic substitution reactions, the incoming nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a new carbon-nucleophile bond.^{[8][9]} This regioselectivity is a key feature of epoxide chemistry and is fundamental to its utility as a synthetic building block.

The general mechanism is illustrated below:

Caption: Generalized $S_{n}2$ mechanism for epoxide ring-opening.

This predictable reactivity allows for the introduction of a wide variety of functional groups, making it an indispensable tool in the synthesis of complex molecules.^[10]

Applications in Drug Development and Chiral Synthesis

(S)-(-)-1,2-Epoxybutane is a valuable chiral building block in the pharmaceutical industry. Its ability to introduce a stereocenter with defined configuration makes it a key starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Key applications include:

- Antibiotic Synthesis: It serves as a starting material for the preparation of (+)- and (-)-homononactic acids, which are crucial intermediates in the total synthesis of the cyclic antibiotic tetranactin.
- Chiral Synthons: It is used to prepare chiral phosphorus synthons, which have applications in the synthesis of complex natural products like phytoprostane B1 type I.

- Catalyst Preparation: It is employed in the preparation of Europium (Eu^{3+})-based precatalysts used for the Mukaiyama Aldol reaction in aqueous media.
- Neuroactive Compounds: It acts as a synthetic building block for the production of α -ethyltryptamines, which are investigated for their potential as dual dopamine-serotonin releasers in treating neurological and psychiatric disorders.
- General Pharmaceutical Synthesis: Its unique reactivity allows for the creation of novel drug molecules, contributing to the development of more sustainable and effective medicinal treatments.[11][12]

Safety, Handling, and Storage

(S)-(-)-1,2-Epoxybutane is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary

- Flammability: Highly flammable liquid and vapor.[13][14] It has a low flash point and can form explosive mixtures with air.[4][15]
- Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13][14]
- Corrosivity: Causes severe skin burns and eye damage.[13]
- Carcinogenicity: Suspected of causing cancer.[13][14] The International Agency for Research on Cancer (IARC) has classified 1,2-epoxybutane as a Group 2B carcinogen, possibly carcinogenic to humans.[4]

Recommended Handling and Storage Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and flame-retardant lab coats.[13][15]
- Ventilation: Handle only in a well-ventilated area or a chemical fume hood to prevent vapor inhalation.[15]

- Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. [13] Use non-sparking tools and ground all equipment to prevent static discharge.[14]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13][15] It should be stored in a designated flammable storage cabinet.[15]
- Emergency Procedures: In case of exposure, seek immediate medical attention. Ensure emergency eyewash stations and safety showers are readily accessible. In case of fire, use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires; large amounts of water are ineffective.[13]

Conclusion

(S)-(-)-1,2-Epoxybutane is a versatile and powerful chiral building block for organic synthesis. Its defined stereochemistry and predictable reactivity make it an invaluable tool for researchers and professionals in drug development and fine chemical synthesis. A thorough understanding of its properties, reactivity, and stringent adherence to safety protocols are essential for its effective and safe utilization in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]
- 3. 1,2-环氧丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficient synthesis of epoxybutane from butanediol via a two-step process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 1,2-EPOXYBUTANE synthesis - chemicalbook [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. Chemical Reactions and Mechanisms Involving 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]
- 10. nbinfo.com [nbinfo.com]
- 11. 1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]
- 12. The Latest Research Progress on 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]
- To cite this document: BenchChem. [(S)-(-)-1,2-Epoxybutane molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1631353#s-1-2-epoxybutane-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1631353#s-1-2-epoxybutane-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com